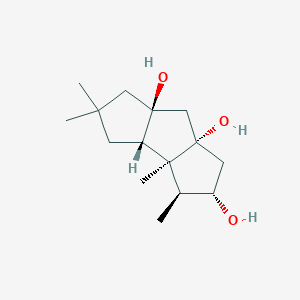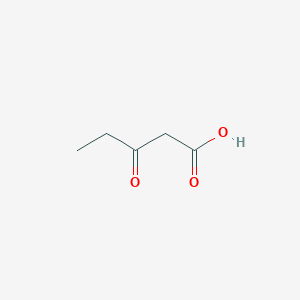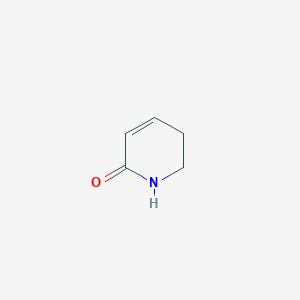![molecular formula C8H5F4NO2 B124240 2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-5-amine CAS No. 119895-70-4](/img/structure/B124240.png)
2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-5-amine
Descripción general
Descripción
2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-5-amine is a chemical compound with the molecular formula C8H5F4NO2 . It has a molecular weight of 223.12 g/mol . This compound is versatile and used in diverse scientific studies.
Synthesis Analysis
The synthesis of this compound has been reported in the literature . The synthesis process involves using 2,3-dihydroxybenzoic acid as the initial material. The process includes alkylation of the phenolic hydroxyl group, azidation of carboxylic acid, Curtius rearrangement, hydrolysis, and salification. The overall yield of the process is reported to be 35% .Molecular Structure Analysis
The IUPAC name for this compound is 2,2,3,3-tetrafluoro-1,4-benzodioxin-6-amine . The InChI string and the canonical SMILES for this compound are also available . The exact mass and the monoisotopic mass of this compound are both 223.02564105 g/mol .Chemical Reactions Analysis
The formation of disulfide apparently proceeds through the oxidation of thiol or of the corresponding thiolate anion . On the other hand, the reaction of this compound with AIHs gives the expected reductive cleavage of fluorine atoms and formation of benzothiophene .Physical And Chemical Properties Analysis
This compound has a molecular weight of 223.12 g/mol . It has a computed XLogP3-AA value of 2.5 . The compound has one hydrogen bond donor count and seven hydrogen bond acceptor counts . It has no rotatable bond count . The topological polar surface area of this compound is 44.5 Ų .Aplicaciones Científicas De Investigación
Environmental and Health Impact of Similar Compounds
The study of compounds similar to 2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-5-amine, such as polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), has significant implications in environmental health science. PBDDs and PBDFs, like their chlorinated counterparts, are of concern due to their potential toxic effects and persistence in the environment. Research indicates that brominated compounds exhibit similar toxicity profiles to their chlorinated analogs, necessitating further investigation into their health effects and environmental fate (Birnbaum, Staskal, & Diliberto, 2003). Understanding the behavior of such compounds can provide insights into the risk assessment and management of chemicals structurally related to this compound.
Formation Mechanisms in Industrial and Environmental Contexts
The formation, chlorination, dechlorination, and destruction mechanisms of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) have been extensively studied, revealing the complex pathways through which these compounds are generated in industrial processes and combustion. These studies highlight the importance of understanding the chemical reactions that lead to the formation of toxic by-products in various environmental and industrial contexts. Insights from such research can be applied to predict and mitigate the formation of related compounds, including this compound, in similar settings (Altarawneh, Dlugogorski, Kennedy, & Mackie, 2009).
Environmental Presence and Minimization Strategies
Understanding the environmental presence of dioxins and strategies for their minimization is crucial for reducing human exposure and environmental impact. Research into the characterization, formation, and minimization strategies of dioxins, such as PCDDs and PCDFs, in municipal solid waste (MSW) incineration systems, provides valuable insights into the environmental management of toxic compounds. This knowledge is essential for developing policies and technologies aimed at reducing the presence of harmful substances, including those related to this compound, in the environment (Mckay, 2002).
Genetic Toxicology and Health Risks
The genetic toxicology of chlorinated dibenzo-p-dioxins, including the exploration of their mutagenic potential and health risks, is an area of significant concern. Studies on specific dioxin compounds, such as TCDD, have revealed conflicting data regarding their mutagenic and carcinogenic potential. These uncertainties underscore the need for further research to clarify the health implications of exposure to dioxin-like compounds, including those structurally related to this compound. Comprehensive assessments are required to understand the risks associated with exposure to these compounds and to inform regulatory policies aimed at protecting public health (Wassom, Huff, & Loprieno, 1977).
Propiedades
IUPAC Name |
2,2,3,3-tetrafluoro-1,4-benzodioxin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F4NO2/c9-7(10)8(11,12)15-6-4(13)2-1-3-5(6)14-7/h1-3H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPOWEJQQELYQIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(C(O2)(F)F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380195 | |
| Record name | 2,2,3,3-Tetrafluoro-2,3-dihydro-1,4-benzodioxin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
119895-70-4 | |
| Record name | 2,2,3,3-Tetrafluoro-2,3-dihydro-1,4-benzodioxin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,3AR,6AS)-2-((S)-2-((S)-2-Cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoyl)octahydrocyclopenta[C]pyrrole-1-carboxylic acid](/img/structure/B124157.png)
![Methyl (6-chloro-1H-benzo[d]imidazol-2-yl)carbamate](/img/structure/B124160.png)

![Dipotassium;6-amino-2-(5-aminopentyl)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate](/img/structure/B124164.png)









